molecular formula C20H20FN3O3S B11630751 (2Z)-3-ethyl-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-ethyl-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11630751
M. Wt: 401.5 g/mol
InChI Key: VNZSCGWLXNXNMI-UHFFFAOYSA-N
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Description

(2Z)-3-ethyl-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of fluorine and methoxy groups adds to its unique chemical properties.

Preparation Methods

The synthesis of (2Z)-3-ethyl-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide can be achieved through a multi-step process involving several key reactions. The synthetic route typically starts with the preparation of the thiazinane ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2Z)-3-ethyl-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfur and nitrogen-containing rings.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

Similar compounds to (2Z)-3-ethyl-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide include other thiazinane derivatives and compounds with fluorophenyl or methoxyphenyl groups. These compounds may share some chemical properties but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C20H20FN3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

3-ethyl-2-(4-fluorophenyl)imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H20FN3O3S/c1-3-24-18(25)12-17(19(26)22-14-8-10-16(27-2)11-9-14)28-20(24)23-15-6-4-13(21)5-7-15/h4-11,17H,3,12H2,1-2H3,(H,22,26)

InChI Key

VNZSCGWLXNXNMI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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